molecular formula C7H15NO3 B1450352 2-Piperidinylacetic acid hydrate CAS No. 1609403-08-8

2-Piperidinylacetic acid hydrate

Cat. No.: B1450352
CAS No.: 1609403-08-8
M. Wt: 161.2 g/mol
InChI Key: IAEIWCIDASYYTM-UHFFFAOYSA-N
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Description

2-Piperidinylacetic acid hydrate is a chemical compound with the molecular formula C7H15NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinylacetic acid hydrate typically involves the reaction of piperidine with acetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its hydrated form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinylacetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield piperidinylacetic acid, while reduction may produce piperidinylmethanol .

Mechanism of Action

The mechanism of action of 2-Piperidinylacetic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinylacetic acid hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrated form also provides unique solubility and stability properties compared to its anhydrous counterparts .

Properties

IUPAC Name

2-piperidin-2-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.H2O/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEIWCIDASYYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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